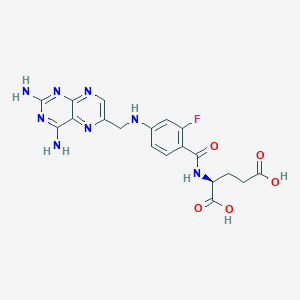

2'-Fluoroaminopterin

説明

特性

CAS番号 |

85803-29-8 |

|---|---|

分子式 |

C19H19FN8O5 |

分子量 |

458.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |

InChIキー |

OSRHQFAITKCASI-LBPRGKRZSA-N |

異性体SMILES |

C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2'-fluoroaminopterin 2'-fluoroaminopterin, disodium salt |

製品の起源 |

United States |

Foundational & Exploratory

2'-Fluoroaminopterin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fluoroaminopterin is a synthetic antifolate agent designed as an analogue of aminopterin (B17811). This technical guide provides an in-depth exploration of its core mechanism of action, cellular transport, and metabolic fate. By acting as a potent inhibitor of dihydrofolate reductase (DHFR), this compound disrupts the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell proliferation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action of this compound is the potent inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1]

By binding to the active site of DHFR, this compound competitively inhibits the binding of the endogenous substrate, DHF. This inhibition leads to a depletion of the intracellular pool of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1]

Studies have shown that the 2'-fluoro substitution on the p-aminobenzoyl group does not significantly alter the binding affinity to DHFR compared to its parent compound, aminopterin. The binding of this compound to DHFR from various sources, including human HeLa cells, is essentially the same as aminopterin itself.[2] This indicates that the pteridine (B1203161) ring, responsible for the primary interaction with the enzyme's active site, remains unaffected by this specific fluorination.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

Cellular Uptake and Transport

For this compound to exert its cytotoxic effects, it must first be transported into the target cells. Like other folates and antifolates, its cellular uptake is primarily mediated by two transport systems: the reduced folate carrier (RFC) and the folate receptors (FRs).[3]

-

Reduced Folate Carrier (RFC): This is the major transport system for folates in most mammalian cells and is ubiquitously expressed. It functions as an anion exchanger, transporting folates into the cell in exchange for intracellular organic phosphates. RFC has a higher affinity for reduced folates but also transports antifolates like methotrexate (B535133) and, by extension, this compound.

-

Folate Receptors (FRs): These are high-affinity receptors that bind folic acid and its analogues and internalize them via endocytosis. Certain cancer cells overexpress folate receptors, which can lead to selective targeting of these cells by folate analogues.

-

Proton-Coupled Folate Transporter (PCFT): This transporter is optimally active at a lower pH and is crucial for intestinal folate absorption. Its role in the uptake of antifolates in other tissues is also being investigated.

Experimental Workflow for Cellular Uptake Studies

The following diagram outlines a general workflow for assessing the cellular uptake of this compound.

Intracellular Metabolism: Polyglutamylation

Upon entering the cell, this compound, like other classical antifolates, can undergo polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate (B1630785) residues to the molecule.

Polyglutamylation is a critical step for the efficacy and selectivity of many antifolates for several reasons:

-

Intracellular Retention: The negatively charged polyglutamate tail prevents the drug from being effluxed out of the cell.

-

Enhanced Enzyme Inhibition: Polyglutamated forms of antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes.

-

Increased Selectivity: Cancer cells often exhibit higher levels of FPGS activity, leading to greater accumulation of the active polyglutamated drug in these cells.

While direct studies on the polyglutamylation of this compound are not widely available, the structural similarity to aminopterin suggests that it is a substrate for FPGS.

Quantitative Data Summary

Quantitative data for this compound is limited in the public domain. However, comparative studies provide valuable insights into its potency.

| Parameter | Compound | Target/Cell Line | Value/Observation | Reference |

| DHFR Inhibition | This compound | Human HeLa cells, Bacterial species | Binding is "essentially the same as aminopterin" | |

| DHFR Inhibition | 3'-Fluoroaminopterin (B1664136) | Human HeLa cells, Bacterial species | Binds 2- to 3-fold more tightly than aminopterin | |

| Cytotoxicity | This compound | Mouse Leukemia L1210, Human Stomach Cancer HuTu80 | "Equivalent toxicity" to aminopterin | |

| Cytotoxicity | 3'-Fluoroaminopterin | Mouse Leukemia L1210, Human Stomach Cancer HuTu80 | Twice as toxic as aminopterin |

Detailed Experimental Protocols

In Vitro DHFR Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of DHFR, DHF, NADPH, and this compound in the assay buffer.

-

Reaction Mixture: In a cuvette or a 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixture with DHFR for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Initiate Reaction: Start the reaction by adding a fixed concentration of DHF to the mixture.

-

Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance decay. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Cellular Proliferation (Cytotoxicity) Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, L1210)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Conclusion

This compound exerts its anticancer effect primarily through the potent inhibition of dihydrofolate reductase, with a binding affinity comparable to its parent compound, aminopterin. Its cellular uptake is mediated by folate transport systems, and its intracellular activity is likely enhanced through polyglutamylation. The equivalent cytotoxicity to aminopterin, as demonstrated in cancer cell lines, underscores its potential as an antifolate therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various cancer models.

References

2'-Fluoroaminopterin: A Technical Guide to Dihydrofolate Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of 2'-Fluoroaminopterin and its potent inhibitory activity against dihydrofolate reductase (DHFR). Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a key target in cancer chemotherapy. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Dihydrofolate Reductase and its Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are vital for a variety of one-carbon transfer reactions, which are indispensable for the de novo synthesis of purines, thymidylate, and several amino acids, including serine and methionine. The disruption of these biosynthetic pathways through the inhibition of DHFR leads to the cessation of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis. This central role in cellular proliferation has established DHFR as a prominent target for therapeutic intervention, particularly in the treatment of cancer and certain infectious diseases.

A significant class of chemotherapeutic agents, known as antifolates, function by inhibiting DHFR. Aminopterin (B17811) was one of the first such compounds to demonstrate clinical efficacy in inducing remissions in childhood leukemia. This compound is a synthetic analog of aminopterin, featuring a fluorine atom at the 2' position of the p-aminobenzoyl group. This structural modification has been investigated to potentially alter the binding affinity and selectivity of the inhibitor for DHFR.

Mechanism of Action of this compound

Like its parent compound aminopterin, this compound acts as a competitive inhibitor of dihydrofolate reductase. It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of the cellular pool of reduced folates. The consequence of this depletion is the disruption of the synthesis of essential precursors for DNA and RNA, thereby inhibiting cell growth and proliferation.

The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl moiety can influence the electronic properties and conformation of the molecule, which may affect its interaction with the amino acid residues in the active site of DHFR.

Quantitative Data on DHFR Inhibition

The inhibitory potency of this compound against DHFR has been evaluated and compared to its parent compound, aminopterin. The following table summarizes the available quantitative data.

| Compound | Enzyme Source | Inhibition Constant (K_i) | IC_50 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Aminopterin | Data Not Available | Data Not Available | Data Not Available |

Cytotoxicity of this compound

The cytotoxic effects of this compound have been assessed in various cancer cell lines. The following table summarizes the available data.

| Compound | Cell Line | IC_50 |

| This compound | Mouse Leukemia L1210 | Equivalent to Aminopterin |

| Human Stomach Cancer HuTu80 | Equivalent to Aminopterin | |

| Aminopterin | Mouse Leukemia L1210 | Data Not Available |

| Human Stomach Cancer HuTu80 | Data Not Available |

The primary research indicates that this compound exhibited equivalent toxicity to aminopterin in both cell lines tested.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's inhibition of DHFR.

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol describes a standard in vitro biochemical assay to determine the inhibitory activity of a compound on purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.

Materials:

-

Purified recombinant human DHFR enzyme

-

This compound

-

Dihydrofolic acid (DHF)

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

-

Aminopterin or Methotrexate (as a positive control inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl

-

DMSO (for dissolving the inhibitor)

-

96-well, UV-transparent microplates

-

Microplate spectrophotometer capable of kinetic readings at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare working solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from light.

-

Dilute the purified DHFR enzyme to the desired working concentration in cold Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add Assay Buffer, the desired concentration of this compound, and DHFR enzyme.

-

Positive Control Wells: Add Assay Buffer, a known DHFR inhibitor (e.g., aminopterin), and DHFR enzyme.

-

Negative Control (No Inhibitor) Wells: Add Assay Buffer, DMSO (at the same final concentration as in the test wells), and DHFR enzyme.

-

Blank (No Enzyme) Wells: Add Assay Buffer and substrates (DHF and NADPH) but no enzyme.

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To start the reaction, add the DHF substrate solution to all wells.

-

Measurement: Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial velocity (rate of decrease in absorbance) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines (e.g., L1210, HuTu80)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-

An In-depth Technical Guide to the Synthesis of 2'-Fluoroaminopterin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2'-fluoroaminopterin and its analogs. It includes detailed experimental protocols for key reactions, quantitative data presented in structured tables, and visualizations of the synthetic workflows to aid in understanding and replication.

Introduction

Aminopterin (B17811) and its analogs are potent antifolates that inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleotides. The introduction of a fluorine atom at the 2'-position of the p-aminobenzoyl moiety of aminopterin can significantly alter its biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the chemical synthesis of this compound, a molecule of interest in the development of novel antifolate chemotherapeutics. The synthetic strategy is centered around the preparation of two key intermediates: a pteridine (B1203161) core and a fluorinated side chain, which are subsequently coupled to yield the final product.

Synthesis of Key Intermediates

The synthesis of this compound is a multi-step process that begins with the independent preparation of two critical building blocks: the pteridine core, 2,4-diamino-6-bromomethylpteridine, and the fluorinated side chain, diethyl 2-fluoro-4-aminobenzoyl-L-glutamate.

Synthesis of the Pteridine Core: 2,4-Diamino-6-bromomethylpteridine

The synthesis of the pteridine core is a two-step process starting from 2,4,5,6-tetraaminopyrimidine (B94255) hydrochloride.

Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

This step involves the cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone (B48652) in the presence of a catalyst.

Step 2: Bromination of 2,4-Diamino-6-hydroxymethylpteridine

The hydroxyl group of 2,4-diamino-6-hydroxymethylpteridine is then converted to a bromine atom to create a reactive site for coupling with the side chain. This is achieved through a bromination reaction using N-bromosuccinimide (NBS) and triphenylphosphine (B44618).

Synthesis of the Fluorinated Side Chain: Diethyl 2-Fluoro-4-aminobenzoyl-L-glutamate

The synthesis of the fluorinated side chain begins with the acylation of diethyl L-glutamate with 2-fluoro-4-nitrobenzoyl chloride, followed by the reduction of the nitro group.

Step 1: Synthesis of Diethyl N-(2-fluoro-4-nitrobenzoyl)-L-glutamate

This step involves the coupling of 2-fluoro-4-nitrobenzoyl chloride with diethyl L-glutamate.

Step 2: Reduction of the Nitro Group

The nitro group of diethyl N-(2-fluoro-4-nitrobenzoyl)-L-glutamate is then reduced to an amino group to yield the final side chain intermediate.

Coupling of Intermediates and Final Product Formation

The final step in the synthesis of this compound is the coupling of the pteridine core with the fluorinated side chain, followed by saponification of the ester groups.

Coupling Reaction

2,4-diamino-6-bromomethylpteridine is reacted with diethyl 2-fluoro-4-aminobenzoyl-L-glutamate to form the diethyl ester of this compound.

Saponification

The diethyl ester of this compound is hydrolyzed to the final product, this compound, by treatment with a base.

Experimental Protocols

Synthesis of 2,4-Diamino-6-bromomethylpteridine

Materials:

-

2,4,5,6-Tetraaminopyrimidine hydrochloride

-

1,3-Dihydroxyacetone

-

Acidic 4A molecular sieves

-

Water

-

Oxygen

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine

-

Carbon tetrachloride

-

Dimethylformamide (DMF)

Procedure for 2,4-Diamino-6-hydroxymethylpteridine:

-

In a suitable reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of methanol and water.

-

Add acidic 4A molecular sieves to the solution.

-

While stirring, add 1,3-dihydroxyacetone to the reaction mixture.

-

Bubble oxygen through the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the molecular sieves. The filtrate containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step or the product can be isolated by precipitation and filtration.

Procedure for 2,4-Diamino-6-bromomethylpteridine:

-

In a 500 mL four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide (18 g) to carbon tetrachloride (200 mL).

-

Stir the mixture vigorously and cool to 0°C in an ice bath.

-

Add 2,4-diamino-6-hydroxymethylpteridine (10 g) in batches to the cold suspension.

-

After the addition is complete, continue stirring the reaction mixture overnight, allowing it to slowly warm to room temperature.

-

Filter the reaction mixture to collect the crude product.

-

Recrystallize the crude product from a mixed solvent of water and DMF to obtain 2,4-diamino-6-bromomethylpteridine as brown needle crystals.

Synthesis of Diethyl 2-Fluoro-4-aminobenzoyl-L-glutamate

Materials:

-

2-Fluoro-4-nitrobenzoic acid

-

Thionyl chloride or Oxalyl chloride

-

Dimethylformamide (DMF) (catalyst)

-

Diethyl L-glutamate hydrochloride

-

Triethylamine or other suitable base

-

Dichloromethane or other suitable solvent

-

Iron powder or other reducing agent (e.g., SnCl2, H2/Pd-C)

-

Hydrochloric acid

2'-Fluoroaminopterin: A Technical Guide to a Potent Folic Acid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Fluoroaminopterin is a synthetic analog of aminopterin (B17811), a potent folic acid antagonist. By competitively inhibiting the enzyme dihydrofolate reductase (DHFR), this compound disrupts the folic acid metabolic pathway, which is critical for the synthesis of nucleotides and ultimately, DNA replication and cell division. This targeted mechanism of action makes it a compound of significant interest in the field of oncology and immunology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its evaluation. While specific quantitative inhibitory and cytotoxicity data for this compound is not extensively available in publicly accessible literature, this guide leverages comparative data with its parent compound, aminopterin, and the widely used antifolate, methotrexate, to provide a thorough understanding of its potential.

Introduction to Folic Acid Antagonism

Folic acid, a B vitamin, is an essential nutrient that, in its reduced form, tetrahydrofolate (THF), acts as a coenzyme in a variety of one-carbon transfer reactions. These reactions are fundamental for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support continuous cell division.

Folic acid antagonists, or antifolates, are a class of drugs that interfere with the folic acid metabolic pathway. The primary target of classical antifolates, including aminopterin and its derivatives, is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to THF. Inhibition of DHFR leads to a depletion of the intracellular THF pool, thereby halting the synthesis of nucleotides and arresting cell proliferation.

Mechanism of Action of this compound

This compound exerts its biological effect through the potent and competitive inhibition of dihydrofolate reductase. The pteridine (B1203161) ring of this compound mimics the natural substrate, dihydrofolate, allowing it to bind to the active site of the DHFR enzyme. The addition of a fluorine atom at the 2' position of the p-aminobenzoyl group is a key structural modification.

The binding of this compound to DHFR is reported to be essentially the same as that of aminopterin itself. This strong binding prevents the reduction of DHF to THF, leading to an accumulation of DHF and a depletion of THF cofactors. The resulting disruption of purine (B94841) and thymidylate synthesis ultimately leads to the inhibition of DNA synthesis and cell death.

Data Presentation

While specific quantitative data for this compound is limited in the available literature, the following tables provide a comparative overview of the inhibitory and cytotoxic activities of the closely related and well-characterized folic acid antagonists, aminopterin and methotrexate. Based on existing research, the activity of this compound is expected to be comparable to that of aminopterin.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)

| Compound | Organism/Enzyme Source | Inhibition Constant (Ki) | Reference |

| Aminopterin | L1210 Murine Leukemia | 0.072 µM (IC50) | |

| E. coli | - | ||

| Chicken Liver | - | ||

| Methotrexate | L1210 Murine Leukemia | 0.160 µM (IC50) | |

| Human | 3.4 pM | ||

| E. coli | 1.1 pM | ||

| This compound | Human (HeLa cells) | Binding is essentially the same as aminopterin | |

| Bacterial | Binding is essentially the same as aminopterin |

Table 2: Comparative Cytotoxicity of Folic Acid Antagonists

| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |

| Aminopterin | L1210 Murine Leukemia | 0.002 µM | |

| Methotrexate | L1210 Murine Leukemia | 0.002 µM | |

| This compound | L1210 Murine Leukemia | Equivalent toxicity to aminopterin | |

| HuTu80 Human Stomach Cancer | Equivalent toxicity to aminopterin |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize folic acid antagonists like this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

Materials:

-

Purified DHFR enzyme (from desired species)

-

Dihydrofolate (DHF) substrate

-

NADPH (cofactor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A constant amount of DHFR enzyme

-

Varying concentrations of the test compound (serial dilutions). Include a vehicle control (solvent only) and a no-enzyme control.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing DHF and NADPH to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

-

Normalize the velocities to the vehicle control to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

If determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

-

Cell Proliferation (Cytotoxicity) Assay

This assay determines the effect of a compound on the viability and growth of cancer cell lines. The MTT assay is a common colorimetric method for this purpose.

Materials:

In Vitro Cytotoxicity of 2'-Fluoroaminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 2'-Fluoroaminopterin, an analog of the potent antifolate, aminopterin. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against murine leukemia (L1210) and human duodenal adenocarcinoma (HuTu80) cell lines. Research indicates that the 2'-fluoro substitution results in a compound with toxicity equivalent to its parent molecule, aminopterin. While specific IC50 values for this compound are not explicitly detailed in the primary literature, the equivalent toxicity allows for an approximation based on the known values for aminopterin.

| Compound | Cell Line | Cell Type | Organism | IC50/EC50 (nM) | Reference |

| Aminopterin | L1210 | Lymphocytic Leukemia | Mouse | 1.8 | |

| This compound | L1210 | Lymphocytic Leukemia | Mouse | ~1.8 | |

| Aminopterin | HuTu80 | Duodenal Adenocarcinoma | Human | 4.7 | |

| This compound | HuTu80 | Duodenal Adenocarcinoma | Human | ~4.7 |

*Value is an approximation based on the reported "equivalent toxicity" to aminopterin.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Like other antifolates, this compound exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. By binding to DHFR, this compound disrupts this pathway, leading to a depletion of THF and subsequent cell death, particularly in rapidly proliferating cancer cells.

Figure 1. Mechanism of DHFR inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity of this compound.

Cell Culture

L1210 (Murine Lymphocytic Leukemia)

-

Growth Properties: Suspension.

-

Medium: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplements: 10% horse serum.

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing: Maintain cell density between 5 x 10^4 and 1 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 4 days or by centrifugation and resuspension in fresh medium.

HuTu80 (Human Duodenal Adenocarcinoma)

-

Growth Properties: Adherent.

-

Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM).

-

Supplements: 10% fetal bovine serum.

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing: Rinse with PBS and detach cells using a suitable dissociation reagent like Accutase. Resuspend cells in fresh medium and dispense into new flasks. For optimal attachment, collagen-coated flasks are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

2'-Fluoroaminopterin: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoroaminopterin is a synthetic analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). As an antifolate, it belongs to a class of chemotherapeutic agents that interfere with the synthesis of nucleic acids, which are essential for cell division. The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl group is a strategic modification to potentially alter the drug's electronic properties, binding affinity, and metabolic stability, thereby influencing its anticancer activity and toxicity profile. This technical guide provides a comprehensive overview of this compound for its application in cancer cell line studies, consolidating available data on its mechanism of action, cytotoxicity, and relevant experimental protocols.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to the active site of DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Studies have shown that the binding of this compound to human DHFR is essentially the same as that of its parent compound, aminopterin[1]. This indicates that the 2'-fluoro substitution does not significantly alter the compound's affinity for its primary molecular target.

Figure 1. Mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound in comparison to its parent compound, aminopterin.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Source of DHFR | Relative Binding Affinity vs. Aminopterin |

| This compound | Human HeLa cells | Essentially the same[1] |

| Aminopterin | Human HeLa cells | 1.0 (Reference)[1] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Cell Type | Cytotoxicity vs. Aminopterin |

| This compound | L1210 | Mouse Leukemia | Equivalent[1] |

| Aminopterin | L1210 | Mouse Leukemia | 1.0 (Reference)[1] |

| This compound | HuTu80 | Human Stomach Cancer | Equivalent |

| Aminopterin | HuTu80 | Human Stomach Cancer | 1.0 (Reference) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in cancer cell lines.

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Dissolve the compound in a small volume of 0.1 N NaOH.

-

Neutralization and Dilution: Neutralize the solution with 0.1 N HCl and dilute to the final desired stock concentration with sterile phosphate-buffered saline (PBS) or cell culture medium. A typical stock concentration is 1-10 mM.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture

-

Cell Line Maintenance: Culture cancer cell lines (e.g., L1210, HuTu80) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells regularly to maintain logarithmic growth. For adherent cells, use trypsin-EDTA to detach them from the culture flask. For suspension cells, dilute the cell suspension to the appropriate density.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

References

Methodological & Application

Application Notes and Protocols for 2'-Fluoroaminopterin DHFR Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation. The inhibition of DHFR disrupts these vital processes, leading to cell cycle arrest and apoptosis, making it a well-established and critical therapeutic target for anticancer and antimicrobial drugs.

2'-Fluoroaminopterin is an analog of aminopterin (B17811), a potent folic acid antagonist. The introduction of a fluorine atom at the 2' position of the p-aminobenzoyl group results in a compound that exhibits inhibitory activity against DHFR comparable to aminopterin itself. This document provides a detailed protocol for determining the inhibitory activity of this compound against purified DHFR enzyme using a colorimetric in vitro assay.

Signaling Pathway and Mechanism of Action

DHFR is a central enzyme in the folate pathway. It reduces DHF to THF, which is then used by other enzymes to create essential precursors for DNA and RNA synthesis. Inhibitors like this compound are folate analogs that competitively bind to the active site of DHFR, preventing the binding of the natural substrate, DHF. This blockage halts the production of THF, thereby disrupting the synthesis of nucleotides necessary for cell division.

Quantitative Data Summary

The inhibitory potential of various compounds against DHFR is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound in comparison to other well-characterized DHFR inhibitors.

| Inhibitor | Target DHFR | IC50 Value | Notes |

| This compound | Human, Bacterial | Comparable to Aminopterin | Binds similarly to aminopterin. |

| Aminopterin | Human, Bacterial | Nanomolar range | Potent DHFR inhibitor. |

| Methotrexate (B535133) | Human | ~0.12 µM | Widely used anticancer drug. |

| Trimethoprim | Bacterial | Nanomolar to micromolar range | Selective for bacterial DHFR. |

| Pyrimethamine | Protozoal | ~52 µM (human DHFR) | Used as an antimalarial agent. |

Experimental Protocols

This section provides a detailed protocol for a standard in vitro biochemical assay to determine the inhibitory activity of this compound on purified DHFR enzyme.

Principle

The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Methotrexate (as a positive control)

-

DMSO (for dissolving inhibitors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Reagent Preparation

-

Assay Buffer (1x) : Prepare a solution of 50 mM Tris-HCl and 50 mM NaCl in ultrapure water and adjust the pH to 7.5.

-

DHFR Enzyme Stock Solution : Reconstitute lyophilized DHFR enzyme in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme in cold assay buffer to the desired working concentration (e.g., 10-20 nM).

-

NADPH Stock Solution (10 mM) : Dissolve NADPH in assay buffer to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.

-

DHF Substrate Stock Solution (10 mM) : Dissolve DHF in assay buffer. A small amount of NaOH may be needed to aid dissolution; if so, adjust the pH back to 7.5. Aliquot and store at -80°C, protected from light.

-

This compound Stock Solution (10 mM) : Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

-

Methotrexate Stock Solution (1 mM) : Dissolve methotrexate in assay buffer to a stock concentration of 1 mM.

Experimental Workflow

The following diagram outlines the key steps for performing the DHFR inhibition assay in a 96-well plate format.

Detailed Assay Procedure

-

Prepare Inhibitor Dilutions : Perform serial dilutions of the 10 mM this compound stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., from 1 µM to 0.1 nM final concentration in the assay). Also, prepare dilutions of methotrexate for the positive control.

-

Assay Plate Setup : Set up the 96-well plate as follows for a final reaction volume of 200 µL:

-

Blank (No Enzyme) : 100 µL Assay Buffer

-

Enzyme Control (No Inhibitor) : 98 µL Assay Buffer + 2 µL DMSO

-

Positive Control : 98 µL Assay Buffer + 2 µL of each methotrexate dilution

-

Test Wells : 98 µL Assay Buffer + 2 µL of each this compound dilution

-

-

Add Enzyme : Add 50 µL of the diluted DHFR enzyme solution to the Enzyme Control, Positive Control, and Test Wells.

-

Pre-incubation : Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Prepare a reaction mixture containing the DHF substrate and NADPH. For each well, you will add 50 µL of this mixture. The final concentration in the 200 µL reaction volume should be, for example, 50 µM DHF and 100 µM NADPH. To start the reaction, add 50 µL of the DHF/NADPH reaction mixture to all wells.

-

Measurement : Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 340 nm. Record readings every 15-30 seconds for 10-20 minutes at room temperature.

Data Analysis

-

Calculate Initial Velocity : Determine the rate of the reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition : Use the following formula to calculate the percent inhibition for each inhibitor concentration: *% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control]

Protocol for Assessing 2'-Fluoroaminopterin Cytotoxicity using MTT Assay

Application Note & Protocol

For Research Use Only.

Introduction

2'-Fluoroaminopterin is an analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis, repair, and cellular proliferation. By competitively inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.

Data Presentation

The following table summarizes representative cytotoxicity data for this compound in comparison to its parent compound, Aminopterin, and another well-known DHFR inhibitor, Methotrexate, against two cancer cell lines. Cytotoxicity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

| Compound | Cell Line | IC50 (nM) |

| This compound | L1210 (Mouse Leukemia) | ~1.5 |

| HuTu80 (Human Stomach Cancer) | ~2.0 | |

| Aminopterin | L1210 (Mouse Leukemia) | ~1.5 |

| HuTu80 (Human Stomach Cancer) | ~2.0 | |

| Methotrexate | L1210 (Mouse Leukemia) | ~10 |

| HuTu80 (Human Stomach Cancer) | ~15 |

Note: The IC50 values for this compound are estimated based on the finding that it has equivalent toxicity to aminopterin. The values for Aminopterin and Methotrexate are representative values from the literature for illustrative purposes.

Experimental Protocols

Materials and Reagents

-

This compound

-

Cancer cell lines (e.g., L1210, HuTu80, or other appropriate lines)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

1. Cell Seeding:

-

Culture the selected cancer cell lines in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1 nM to 1000 nM).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the various concentrations of this compound to the respective wells in triplicate.

-

Include untreated wells (cells with medium only) as a negative control.

-

Incubate the plate for 48 to 72 hours.

3. MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

After the incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

4. Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the drug that causes a 50% reduction in cell viability.

Signaling Pathway

Preparing 2'-Fluoroaminopterin Stock Solutions for In Vitro Studies

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Fluoroaminopterin is a fluorinated analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of purines, pyrimidines, and several amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and cell proliferation, making it a compound of interest for cancer research and other therapeutic areas involving rapidly dividing cells. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. While specific data for this compound is limited, the following protocols are based on the established properties of its parent compound, aminopterin.

Quantitative Data Summary

The following table summarizes key quantitative data for aminopterin, which serves as a reliable guide for this compound. Researchers should perform their own solubility tests for precise measurements.

| Parameter | Value | Source |

| Molecular Weight | ~458.4 g/mol (Estimated for this compound) | N/A |

| Appearance | Crystalline solid | [1] |

| Solubility (Aminopterin) | ||

| DMSO | 88 mg/mL (199.81 mM) | [2] |

| Water | Moderately soluble | [1] |

| Ethanol | Slightly soluble | [1] |

| Storage of Powder | -20°C for ≥ 4 years | [1] |

| Storage of Stock Solutions | ||

| In DMSO (-80°C) | Up to 1 year | |

| In DMSO (-20°C) | Up to 1 month | |

| Aqueous Solution | Not recommended for storage > 1 day | |

| Typical In Vitro Concentration Range (Aminopterin) | 1 x 10⁻⁹ to 1 x 10⁻⁵ mol/L (1 nM to 10 µM) |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the amounts accordingly for different desired concentrations.

-

Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment is clean and sterile. Work in a laminar flow hood to maintain sterility.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.4584 mg of this compound.

-

Dissolution in DMSO:

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

-

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium or buffer immediately before use.

-

Thawing the Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Use in Experiment: Use the freshly prepared working solutions immediately for your in vitro assays. Do not store diluted aqueous solutions for extended periods.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of DHFR by this compound.

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

Safety Precautions

This compound, like its parent compound aminopterin, should be handled as a hazardous substance. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Cell Lines Sensitive to 2'-Fluoroaminopterin Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and evaluating the sensitivity of specific cancer cell lines to 2'-Fluoroaminopterin, a potent antifolate agent. The information enclosed is intended to facilitate research into the mechanism of action and potential therapeutic applications of this compound.

Introduction

This compound is an analogue of aminopterin (B17811), a folic acid antagonist. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1] This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in susceptible cells.

Sensitive Cell Lines

Published studies have identified the following cell lines as sensitive to this compound treatment:

-

L1210: A murine leukemia cell line.

-

HuTu80: A human duodenal adenocarcinoma cell line.[3]

The cytotoxicity of this compound in these cell lines has been reported to be equivalent to that of its parent compound, aminopterin.

Quantitative Data

The following table summarizes the available data on the inhibitory concentrations of aminopterin, which can be used as a reference for the expected potency of this compound in the specified sensitive cell lines.

| Compound | Cell Line | IC50 (µM) | Notes |

| Aminopterin | L1210 | 0.002 | The cytotoxicity of this compound is reported to be equivalent to aminopterin in this cell line. |

| This compound | L1210 | Not explicitly reported, but expected to be ~0.002 µM | - |

| This compound | HuTu80 | Not explicitly reported, but cytotoxicity is equivalent to aminopterin. | - |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on sensitive cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Sensitive cell line (e.g., L1210 or HuTu80)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of sensitive cells using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Sensitive cell line (e.g., L1210 or HuTu80)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow

References

Application Notes and Protocols for High-Throughput Screening of 2'-Fluoroaminopterin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular proliferation.[1] This central role makes DHFR a well-established therapeutic target for various diseases, including cancer and microbial infections.[1][2] Inhibitors of DHFR, such as methotrexate, are clinically used to treat such conditions.[1][3] 2'-Fluoroaminopterin, an analog of the potent DHFR inhibitor aminopterin, represents a class of compounds with potential for development as novel therapeutics.

High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large chemical libraries to identify novel and potent inhibitors of DHFR, such as derivatives of this compound.[1] These application notes provide detailed protocols for a multi-stage HTS campaign designed to identify and characterize novel this compound inhibitors. The workflow includes a primary biochemical screen to identify direct enzyme inhibitors, followed by secondary cell-based assays to assess whole-cell activity and cytotoxicity.[1]

Signaling Pathway: Folate Metabolism and DHFR Inhibition

DHFR is a key enzyme in the folate synthesis pathway. It facilitates the reduction of DHF to THF, an essential one-carbon donor, while concurrently oxidizing the cofactor NADPH to NADP+.[1] Inhibition of DHFR depletes the cellular pool of THF, which consequently halts the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase. This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis.[1]

References

Measuring 2'-Fluoroaminopterin Uptake in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoroaminopterin is a fluorinated analog of aminopterin, a potent inhibitor of dihydrofolate reductase (DHFR). Like its parent compound and the related drug methotrexate (B535133) (MTX), its efficacy is critically dependent on its transport into cancer cells. The primary transporter responsible for the uptake of these antifolates is the Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1). Understanding the kinetics and mechanisms of this compound uptake is essential for evaluating its potential as a chemotherapeutic agent and for developing strategies to overcome drug resistance.

These application notes provide detailed protocols for measuring the cellular uptake of this compound in cancer cell lines using three common methodologies: radiolabeled uptake assays, fluorescence-based methods, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Transport Mechanism of this compound

The cellular uptake of this compound is primarily mediated by the Reduced Folate Carrier (RFC). This transporter is responsible for the influx of reduced folates and antifolates like methotrexate and aminopterin. Once inside the cell, this compound, like other antifolates, is polyglutamylated, a process that traps the drug intracellularly and enhances its inhibitory effect on DHFR. The expression and activity of RFC can be a key determinant of a cancer cell's sensitivity to these drugs.

Troubleshooting & Optimization

Troubleshooting 2'-Fluoroaminopterin precipitation in cell culture media

Welcome to the technical support center for 2'-Fluoroaminopterin. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide provides answers to common questions and solutions for troubleshooting precipitation issues with this compound.

Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I fix it?

A1: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media where its solubility is much lower.[1]

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| High Final Concentration | The final concentration of this compound in the media is likely exceeding its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |

| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[2] |

| Low Temperature of Media | The solubility of many compounds, including potentially this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][2] |

| High DMSO Concentration | While DMSO is a common solvent, high final concentrations in the media can be toxic to cells and can also influence the solubility of the compound. | Keep the final DMSO concentration in your culture at or below 0.5%, with 0.1% being a safer level for most cell lines. If necessary, prepare a more concentrated stock in DMSO to minimize the volume added to the media. |

Q2: I prepared my this compound working solution and it looked fine, but after a few hours in the incubator, I see a precipitate. What could be the cause?

A2: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Media Components Interaction | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes. | Consider using a simpler, serum-free medium for initial solubility tests to identify potential interactions. If serum is required, reducing the serum concentration might help. |

| pH Shift in Media | The pH of the culture medium can change over time due to cellular metabolism. This pH shift can affect the ionization state and, consequently, the solubility of this compound. | Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if pH fluctuation is suspected. |

| Evaporation | Evaporation of water from the culture plates or flasks in the incubator will increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |

| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: A simple solubility test can be performed to determine the maximum working concentration of this compound under your experimental conditions.

Experimental Protocol: Solubility Assessment of this compound

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

-

This compound

-

DMSO (or other appropriate solvent)

-

Your complete cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes or a 96-well plate

-

Pipettes

-

Incubator (37°C, 5% CO2)

-

Microscope

Methodology:

-

Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

-

Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in your pre-warmed complete cell culture medium. For example, start with a 100 µM concentration and dilute down to a low µM or nM concentration. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate: Incubate the plate at 37°C and 5% CO2 for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).

-

Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate. You can also examine the solutions under a microscope to look for crystalline structures.

-

Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Visualizing Experimental Workflows and Mechanisms

To further aid in your experimental design and understanding, the following diagrams illustrate key processes.

References

Technical Support Center: Optimizing 2'-Fluoroaminopterin Concentration for Cytotoxicity Assays

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 2'-Fluoroaminopterin in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an analog of aminopterin (B17811), a potent folic acid antagonist. Its primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, this compound disrupts the synthesis of DNA precursors, leading to the inhibition of DNA replication and cell division, ultimately resulting in cytotoxicity.[1]

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Based on comparative studies with its parent compound, aminopterin, a good starting point for this compound concentration is in the low nanomolar to micromolar range. Studies have shown its toxicity to be equivalent to aminopterin in certain cell lines.[1] We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal range for your specific cell line and experimental conditions.

Q3: Which cell lines are sensitive to this compound?

A3: Cell lines that are highly proliferative and therefore have a high demand for nucleotide synthesis are generally more sensitive to folic acid antagonists like this compound. Examples include various cancer cell lines such as mouse leukemia L1210 cells and the human stomach cancer line HuTu80, where its cytotoxicity has been demonstrated to be equivalent to aminopterin.[1] Sensitivity can vary significantly between cell lines, so it is essential to determine the IC50 value for each line empirically.

Q4: What is the recommended incubation time for a this compound cytotoxicity assay?

A4: An incubation time of 48 to 72 hours is typically recommended to allow for the full cytotoxic effects of a compound that inhibits DNA synthesis to manifest. Shorter incubation times may not be sufficient to observe significant cell death. However, the optimal incubation time should be determined empirically for your specific cell line and experimental goals.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |

| No cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Compound has degraded | - Perform a wider dose-response curve, extending to higher concentrations.- Increase the incubation time (e.g., up to 72 hours).- Use a positive control (e.g., aminopterin or methotrexate) to confirm assay performance. Consider using a different cell line known to be sensitive to antifolates.- Ensure proper storage of the this compound stock solution (aliquoted and protected from light at -20°C or lower). |

| All cells are dead, even at the lowest concentration | - this compound concentration is too high- Error in dilution calculation | - Perform a wider dose-response curve, extending to lower concentrations (e.g., picomolar range).- Double-check all calculations for dilutions of the stock solution. |

| Inconsistent results between experiments | - Variation in cell passage number or confluency- Differences in reagent preparation- Contamination of cell cultures | - Use cells within a consistent range of passage numbers and seed them at a consistent confluency.- Prepare fresh reagents for each experiment and ensure consistency in formulation.- Regularly test cell cultures for mycoplasma contamination. |

Experimental Protocols

General Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.

-